N-(1-ethyltetrazol-5-yl)benzamide
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Overview
Description
N-(1-ethyltetrazol-5-yl)benzamide: is a compound that features a benzamide group attached to a tetrazole ring The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyltetrazol-5-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another approach involves the heterocyclization reaction of primary amines, orthoesters, and azides to form tetrazole derivatives .
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve the use of green and efficient pathways. For example, the use of ultrasonic irradiation and solid acid catalysts provides a high-yielding and eco-friendly process . Electrochemical synthesis methods have also been explored, which offer advantages such as the use of non-pollutant reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(1-ethyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is known for its stability against oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions can be performed on the benzamide group to yield corresponding amines.
Substitution: The tetrazole ring can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1-ethyltetrazol-5-yl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals .
Biology: Tetrazole derivatives, including this compound, have shown antimicrobial activity against various bacterial strains .
Medicine: This compound is being explored for its potential use in drug development, particularly as an antimicrobial and antifungal agent .
Industry: In the material science field, tetrazole derivatives are used in the preparation of high-energy materials such as propellants and explosives .
Mechanism of Action
The mechanism of action of N-(1-ethyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The tetrazole ring’s electron-rich nature allows it to interact with biological targets effectively, leading to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with a wide range of bioactivities, including antimicrobial and anticancer properties.
Benzamidine: Used to treat inflammatory conditions and has a different mechanism of action compared to tetrazole derivatives.
Uniqueness: N-(1-ethyltetrazol-5-yl)benzamide is unique due to its tetrazole ring, which provides exceptional stability and a high nitrogen content. This makes it particularly useful in applications requiring high-energy materials and stable ligands for coordination chemistry .
Properties
IUPAC Name |
N-(1-ethyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-15-10(12-13-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBEPVILUDAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358945 |
Source
|
Record name | N-(1-ethyltetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638146-59-5 |
Source
|
Record name | N-(1-ethyltetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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